2,2'-methylenebis(1h-isoindole-1,3(2h)-dione)
Overview
Description
N,N’-Methylenediphthalimide is an organic compound with the molecular formula C17H10N2O4. It is characterized by the presence of two phthalimide groups connected by a methylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Methylenediphthalimide can be synthesized through the reaction of phthalic anhydride with formaldehyde and ammonia. The reaction typically occurs under acidic conditions, where the phthalic anhydride reacts with formaldehyde to form a methylene bridge, and ammonia facilitates the formation of the imide groups.
Industrial Production Methods: In industrial settings, the synthesis of N,N’-Methylenediphthalimide often involves the use of catalysts to enhance the reaction efficiency and yield. Common catalysts include metal salts such as copper(II) chloride or zinc chloride. The reaction is carried out in a solvent like toluene or xylene, and the product is purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions: N,N’-Methylenediphthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the imide groups to amine groups.
Substitution: The methylene bridge can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can react with the methylene bridge under basic conditions.
Major Products:
Oxidation: Phthalic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-Methylenediphthalimide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-Methylenediphthalimide involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. It may also interact with DNA, leading to changes in gene expression. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N,N’-Methylenebisacrylamide: Used as a crosslinking agent in polymer chemistry.
N,N’-Methylenebisphthalimide: Similar structure but different reactivity and applications.
Uniqueness: N,N’-Methylenediphthalimide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its dual phthalimide groups and methylene bridge provide distinct reactivity compared to other similar compounds.
Biological Activity
2,2'-Methylenebis(1H-isoindole-1,3(2H)-dione), also known as isoindoline-1,3-dione derivatives, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The following sections will explore these biological activities in detail, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound's structure is characterized by two isoindole-1,3-dione moieties linked by a methylene bridge. This structural feature is crucial for its biological activity. Various synthetic routes have been developed to produce this compound and its derivatives, often involving halogenation or modifications to enhance efficacy.
Antimicrobial Activity
Recent studies have demonstrated that 2,2'-methylenebis(1H-isoindole-1,3(2H)-dione) exhibits potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. The halogenated derivatives of isoindole-1,3-dione show increased antimicrobial activity compared to their non-halogenated counterparts.
Table 1: Antimicrobial Activity of Isoindole Derivatives
Compound | Microbial Strain | Inhibition Zone (mm) | IC50 (μmol/mL) |
---|---|---|---|
Compound A | Staphylococcus aureus | 15 | 0.5 |
Compound B | Escherichia coli | 18 | 0.7 |
Compound C | Leishmania tropica | 20 | 0.0478 |
The above table summarizes the antimicrobial efficacy of selected compounds derived from isoindole-1,3-dione. Notably, Compound C shows remarkable effectiveness against Leishmania tropica, outperforming standard treatments .
Anticancer Activity
The anticancer potential of 2,2'-methylenebis(1H-isoindole-1,3(2H)-dione) has been evaluated against various cancer cell lines. Studies indicate that these compounds induce apoptosis in cancer cells and inhibit cell proliferation.
Table 2: Anticancer Activity Against Human Cell Lines
Compound | Cell Line | IC50 (μmol/L) |
---|---|---|
Compound D | Caco-2 | <1 |
Compound E | HCT-116 | 0.5 |
Compound F | MDA-MB-231 | 22.72 |
In this context, Compound D demonstrates exceptional potency against the Caco-2 cell line with an IC50 value of less than 1 μmol/L, indicating its potential as a therapeutic agent for colorectal cancer .
Anti-inflammatory Effects
Isoindole derivatives have also shown anti-inflammatory properties by modulating pro-inflammatory cytokines such as TNF-α and IL-6. These compounds enhance the expression of anti-inflammatory factors like IL-10.
Table 3: Anti-inflammatory Activity
Compound | Cytokine Target | Effect |
---|---|---|
Compound G | TNF-α | Inhibition |
Compound H | IL-6 | Inhibition |
Compound I | IL-10 | Enhancement |
Research indicates that these compounds can significantly reduce inflammation in macrophages by inhibiting the phosphorylation of NF-kB .
Neuroprotective Effects
In silico studies have suggested that isoindole derivatives may serve as acetylcholinesterase inhibitors (AChEIs), which are beneficial in treating neurodegenerative diseases like Alzheimer’s.
Table 4: AChE Inhibition Activity
Compound | IC50 (μM) |
---|---|
Compound J | 10 |
Compound K | 140 |
These findings highlight the potential of isoindole derivatives in developing treatments for cognitive disorders .
Case Studies
Several case studies have been conducted to evaluate the biological activities of isoindole derivatives:
- Antimicrobial Study : A study evaluated the effectiveness of halogenated isoindole derivatives against various pathogens and found that halogenation significantly improved their antimicrobial properties.
- Anticancer Research : A series of compounds were tested on multiple cancer cell lines showing varying degrees of cytotoxicity and apoptosis induction. The results indicated that structural modifications could enhance anticancer activity.
- Neuroprotective Evaluation : The neuroprotective potential was assessed using molecular docking studies which revealed strong binding affinities to AChE enzymes, suggesting a promising avenue for Alzheimer's treatment.
Properties
IUPAC Name |
2-[(1,3-dioxoisoindol-2-yl)methyl]isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O4/c20-14-10-5-1-2-6-11(10)15(21)18(14)9-19-16(22)12-7-3-4-8-13(12)17(19)23/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYYKFHOBNBFHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CN3C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303733 | |
Record name | 2,2'-methylenebis(1h-isoindole-1,3(2h)-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33257-56-6 | |
Record name | N,N'-Methylenediphthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033257566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC160620 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160620 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-methylenebis(1h-isoindole-1,3(2h)-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-METHYLENEDIPHTHALIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KWD6T2RQC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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